1-Bromo-2-chloroethane-d4

Mass Spectrometry Internal Standard Quantitative Analysis

1-Bromo-2-chloroethane-d4 (CAS 1219795-52-4) is a fully deuterated analog of the dihaloalkane 1-bromo-2-chloroethane, where all four hydrogen atoms on the ethane backbone are replaced by deuterium (chemical formula ClCD₂CD₂Br). This isotopic substitution results in a molecular weight of 147.44 g/mol, which is +4.03 Da higher than the unlabeled compound.

Molecular Formula C2H4BrCl
Molecular Weight 147.432
CAS No. 1219795-52-4
Cat. No. B566967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloroethane-d4
CAS1219795-52-4
Synonyms1-BROMO-2-CHLOROETHANE-D4
Molecular FormulaC2H4BrCl
Molecular Weight147.432
Structural Identifiers
SMILESC(CBr)Cl
InChIInChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2/i1D2,2D2
InChIKeyIBYHHJPAARCAIE-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-chloroethane-d4 (CAS 1219795-52-4): An Essential Deuterated Internal Standard for Precise Analytical Quantification


1-Bromo-2-chloroethane-d4 (CAS 1219795-52-4) is a fully deuterated analog of the dihaloalkane 1-bromo-2-chloroethane, where all four hydrogen atoms on the ethane backbone are replaced by deuterium (chemical formula ClCD₂CD₂Br) . This isotopic substitution results in a molecular weight of 147.44 g/mol, which is +4.03 Da higher than the unlabeled compound . The molecule retains the characteristic reactivity of a 1,2-dihaloethane, enabling its use in nucleophilic substitution and elimination reactions, while the deuterium label provides a distinct mass signature essential for mass spectrometry-based quantification .

Why Unlabeled 1-Bromo-2-chloroethane or Other Deuterated Analogs Cannot Substitute for 1-Bromo-2-chloroethane-d4 in Critical Applications


In quantitative analytical workflows, generic substitution of unlabeled 1-bromo-2-chloroethane (CAS 107-04-0) or partially deuterated analogs for 1-Bromo-2-chloroethane-d4 introduces significant error. Unlabeled material co-elutes and shares identical mass spectral signals with the target analyte, rendering accurate internal standardization impossible . Partially deuterated forms (e.g., -d₂) may exhibit different chemical and physical properties, including altered reaction kinetics due to secondary kinetic isotope effects, which can compromise their utility as precise internal standards or mechanistic probes [1]. The perdeuterated (-d₄) form ensures a consistent, well-resolved +4 Da mass shift in mass spectrometry and minimizes isotopic scrambling, providing the highest level of analytical confidence .

Quantitative Differentiation: A Head-to-Head Evidence Guide for 1-Bromo-2-chloroethane-d4 vs. Unlabeled and Partially Labeled Analogs


Superior Mass Spectrometry Resolution: A +4.03 Da Mass Shift vs. Unlabeled 1-Bromo-2-chloroethane

1-Bromo-2-chloroethane-d4 provides a +4.03 Da mass shift relative to unlabeled 1-bromo-2-chloroethane (MW 143.41 g/mol) . This mass difference ensures complete baseline resolution between the internal standard and the native analyte in mass spectrometry, eliminating signal overlap and enabling accurate quantification .

Mass Spectrometry Internal Standard Quantitative Analysis

Defined Isotopic Purity: ≥98 atom% D vs. Potential Scrambling in Partially Labeled Analogs

1-Bromo-2-chloroethane-d4 is supplied with a certified isotopic enrichment of 98 atom% D . In contrast, syntheses of partially deuterated forms, such as [1-²H₂]- and [2-²H₂]-1-bromo-2-chloroethane, have been documented to undergo halogen randomization, yielding isotopically impure products [1]. This certified high purity for the perdeuterated analog ensures consistent performance and minimizes analytical variability.

Isotopic Purity Stable Isotope Labeling Quality Control

Confirmed Utility as an Internal Standard for Quantifying a Potent P-Glycoprotein Inhibitor Precursor

1-Bromo-2-chloroethane is a key reagent in synthesizing potent P-glycoprotein inhibitors . Its deuterated analog, 1-Bromo-2-chloroethane-d4, is therefore the ideal internal standard for quantifying this reagent in reaction monitoring, impurity profiling, or metabolic studies related to these pharmaceutically relevant syntheses . While not a direct activity comparison, this establishes a specific, high-value use-case that unlabeled or non-specific analogs cannot fulfill.

P-glycoprotein Inhibitor Pharmaceutical Research Drug Synthesis

Distinct Chemical Purity Specification: Minimum 97% vs. Unlabeled Material's Variable Grade

1-Bromo-2-chloroethane-d4 is offered with a minimum chemical purity of 97% . This specification, combined with high isotopic enrichment, defines a product tailored for analytical applications. While unlabeled 1-bromo-2-chloroethane is available in various grades (e.g., ≥98% for synthesis ), the deuterated compound's purity specification is directly tied to its intended use as a precise internal standard, ensuring minimal interference from non-isotopic impurities.

Chemical Purity Reagent Grade Analytical Standard

Key Application Scenarios for 1-Bromo-2-chloroethane-d4 Based on Verified Evidence


LC-MS/MS Quantification of 1-Bromo-2-chloroethane in Environmental Fate and Metabolism Studies

In studies tracking the environmental degradation or biological metabolism of the pollutant 1-bromo-2-chloroethane (BCE), accurate quantification is paramount [1]. 1-Bromo-2-chloroethane-d4 serves as the ideal internal standard for LC-MS/MS analysis, providing a +4.03 Da mass shift that allows it to be chromatographically co-eluting yet spectrometrically distinct from the native analyte . This ensures precise and matrix-independent quantification of BCE in complex environmental samples (e.g., groundwater) or biological matrices (e.g., hepatocyte incubations), as required for studies on its fate and transformation pathways [2][3].

Reaction Monitoring and Impurity Profiling in the Synthesis of P-Glycoprotein Inhibitors

1-Bromo-2-chloroethane is a documented reagent in the synthesis of potent P-glycoprotein inhibitors . During the development and scale-up of these pharmaceutical compounds, monitoring the consumption of this reagent or quantifying its presence as an impurity is critical. 1-Bromo-2-chloroethane-d4, being chemically identical, is the validated internal standard for GC-MS or LC-MS methods developed for this specific purpose . Its use ensures that the analytical method accurately reflects the concentration of the active pharmaceutical ingredient's precursor, independent of sample matrix or instrument variability.

Mechanistic Studies of Haloalkane Reactivity Using Kinetic Isotope Effects

For researchers investigating the fundamental reaction mechanisms of dihaloethanes, such as nucleophilic substitution or elimination, the perdeuterated 1-Bromo-2-chloroethane-d4 is a critical probe. The substitution of hydrogen with deuterium induces a secondary kinetic isotope effect (KIE) that can be measured to differentiate between reaction pathways (e.g., SN2 vs. E2) [4]. While partially deuterated analogs may suffer from isotopic scrambling [4], the fully deuterated compound provides a well-defined and stable isotopic label, enabling more reliable KIE measurements and mechanistic interpretations.

Preparation of Calibration and Quality Control Standards for Volatile Organic Compound (VOC) Analysis

In environmental and industrial hygiene laboratories analyzing volatile organic compounds (VOCs) by purge-and-trap GC-MS, 1-Bromo-2-chloroethane may be a target analyte [5]. To meet rigorous quality assurance/quality control (QA/QC) requirements, laboratories require a stable, isotopically labeled analog to prepare calibration standards and matrix spikes. 1-Bromo-2-chloroethane-d4, with its certified isotopic and chemical purity , fulfills this role, allowing for accurate and defensible data generation in compliance with methods such as US EPA 8260 or similar.

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